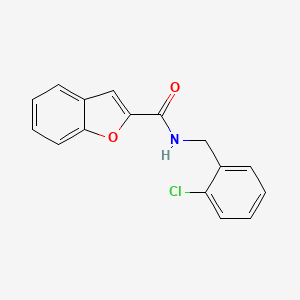![molecular formula C11H9F4NO2 B5629257 3-[2-fluoro-5-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5629257.png)
3-[2-fluoro-5-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated organic compounds, including those structurally similar to "3-[2-fluoro-5-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one", has been a major topic due to their application in chemical sciences and technology. A notable method involves C-F bond activation in unactivated aliphatic fluorides, leading to the formation of fluoromethyl-3,5-diaryl-2-oxazolidinones by desymmetrization. This process underlines the challenge and innovation in activating C-F bonds under mild conditions, showcasing the complexity of synthesizing such fluorinated molecules (Haufe et al., 2012).
Molecular Structure Analysis
The molecular structure of similar fluorinated compounds has been explored through spectral data (e.g., NMR, IR) and crystallography, revealing intricate details about their configuration and conformation. For instance, the crystal structure analysis of related compounds provides insight into the spatial arrangement and potential reactivity of such fluorinated oxazolidin-2-ones, guiding further synthetic applications and structural optimizations (Hu et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of fluorinated oxazolidin-2-ones, including those with trifluoromethyl groups, involves various transformations and reactivities, such as nucleophilic substitution and defluorination under specific conditions. These reactions are pivotal in synthesizing biologically relevant molecules and exploring their chemical properties (Peng & Zhu, 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO2/c12-9-2-1-8(11(13,14)15)5-7(9)6-16-3-4-18-10(16)17/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNHTZNZDKHWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Fluoro-5-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-methoxy-3-methylphenyl)-1H-pyrazol-1-yl]-N-methylacetamide](/img/structure/B5629184.png)
![2-ethyl-5-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)pyrimidine](/img/structure/B5629200.png)
![3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)propanoic acid](/img/structure/B5629203.png)


![1-benzyl-4-[(2-pyridinylthio)acetyl]-1,4-diazepan-6-ol](/img/structure/B5629218.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5629221.png)
![3-[(4-nitrobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5629228.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]piperidine](/img/structure/B5629235.png)
![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5629247.png)
![2-amino-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B5629256.png)
![N-{3-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5629260.png)

